molecular formula C14H13N5O B14937551 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B14937551
M. Wt: 267.29 g/mol
InChI Key: HKTHIXYBGAEJTF-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via an ethyl group to a pyridine-2-carboxamide moiety.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c20-14(11-5-1-3-8-15-11)16-9-7-13-18-17-12-6-2-4-10-19(12)13/h1-6,8,10H,7,9H2,(H,16,20)

InChI Key

HKTHIXYBGAEJTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell proliferation and angiogenesis. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, highlighting substituents, linkers, molecular weights, and physical properties:

Compound ID/Name Triazolopyridine Substituent Linker/Carboxamide Group Molecular Weight (g/mol) Melting Point (°C) Synthesis Method (Key Reagents) Source
Target Compound: N-[2-([1,2,4]Triazolo[...]ethyl]pyridine-2-carboxamide None (parent structure) Ethyl linker + pyridine-2-carboxamide Not provided Not provided Inferred: Similar to -
Compound 41 6-Methoxy Hexahydrocyclopenta[c]pyrrol-methanone Not provided 147–152 LiOH hydrolysis, HBTU coupling
Compound 42 6-Ethoxy Hexahydrocyclopenta[c]pyrrol-methanone Not provided 110–112 LiOH hydrolysis, HBTU coupling
Compound 43 6-Trifluoromethyl Hexahydrocyclopenta[c]pyrrol-methanone Not provided 154–156 LiOH hydrolysis, HBTU coupling
Compound 48 6-Carbonitrile Piperidine-carboxamide Not provided Not provided Two-step synthesis (LiOH, HBTU)
Compound 39 6-Fluoro Hexahydrocyclopenta[c]pyrrol-methanone Not provided Not provided LiOH hydrolysis, HCl acidification
N-{[...]methyl}pyridine-2-carboxamide 8-Oxadiazole (propan-2-yl) Methyl linker + pyridine-2-carboxamide 363.38 Not provided Not specified
6-Bromo-N-{[6-(trifluoromethyl)-...]methyl}pyridine-2-carboxamide 6-Trifluoromethyl, 6-Bromo Methyl linker + pyridine-2-carboxamide Not provided Not provided Not specified

Key Observations

6-Methoxy (41) and 6-ethoxy (42) substituents introduce steric bulk and moderate polarity, which may affect solubility . 6-Fluoro (39 ) balances lipophilicity and electronic effects, often used to modulate metabolic stability.

Linker and Carboxamide Variations: The ethyl linker in the target compound contrasts with methyl linkers in analogs from and , which may reduce conformational flexibility . Replacement of pyridine-2-carboxamide with piperidine-carboxamide (48 ) or hexahydrocyclopenta[c]pyrrol-methanone (41–43 ) alters steric and electronic profiles, impacting target engagement.

Synthetic Accessibility :

  • Most analogs employ LiOH-mediated ester hydrolysis followed by HBTU coupling . Compound 48 requires an additional step for carbonitrile introduction .
  • Available quantities (e.g., 13 mg and 12 mg in ) suggest feasibility for preclinical testing.

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